Org30958

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

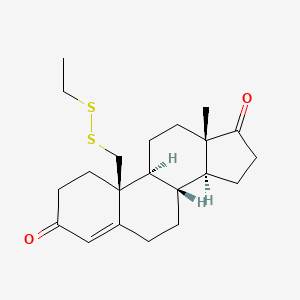

(8S,9S,10S,13S,14S)-10-[(ethyldisulfanyl)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2S2/c1-3-24-25-13-21-11-8-15(22)12-14(21)4-5-16-17-6-7-19(23)20(17,2)10-9-18(16)21/h12,16-18H,3-11,13H2,1-2H3/t16-,17-,18-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEOCOMZMSAAFR-OAGDOXAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSSC[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912367 | |

| Record name | 19-(Ethyldisulfanyl)androst-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99957-90-1 | |

| Record name | 19-(Ethyldithio)androst-4-ene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099957901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-(Ethyldisulfanyl)androst-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Molecule: Unraveling the Mechanism of Action of Org30958

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, the investigational compound designated as Org30958 remains elusive. No specific information regarding its mechanism of action, pharmacological profile, or associated scientific studies could be retrieved. This suggests that this compound may be an internal codename for a compound in the very early stages of preclinical development, a project that was discontinued before extensive publication, or a designation that has not been disclosed in public forums.

The absence of data prevents the creation of the requested in-depth technical guide. Key components such as quantitative data for structured tables, detailed experimental protocols, and the generation of signaling pathway diagrams are contingent on the availability of foundational research, which is currently not accessible in the public domain.

For researchers, scientists, and drug development professionals seeking information on a specific compound, the lack of public data for a designation like this compound can signify several possibilities:

-

Early-Stage Research: The compound may be in the discovery or lead optimization phase within a pharmaceutical company or research institution. At this stage, information is often proprietary and not published.

-

Discontinued Development: The compound may have been terminated during preclinical or clinical development for reasons such as lack of efficacy, unfavorable safety profile, or strategic pipeline decisions. In such cases, extensive data may not be publicly disseminated.

-

Alternative Nomenclature: The compound might be more widely known under a different chemical name, a more common codename, or a patent number that is not directly linked to the "this compound" identifier in public databases.

Without additional context, such as the therapeutic area of interest, the chemical class of the compound, or the originating research institution, it is not feasible to conduct a more targeted search or to provide the detailed technical whitepaper as requested.

Should further identifying information about this compound become available, a thorough analysis of its mechanism of action could be pursued. This would typically involve:

-

Literature and Patent Analysis: A deep dive into scientific databases (e.g., PubMed, Scopus) and patent repositories (e.g., USPTO, Espacenet) using any new identifiers.

-

Data Extraction and Synthesis: Collection of all pertinent data, including binding affinities, IC50/EC50 values, and pharmacokinetic/pharmacodynamic parameters.

-

Protocol Reconstruction: Detailed outlining of the methodologies used in the reported experiments.

-

Pathway Visualization: Graphical representation of the compound's interaction with its biological targets and the subsequent signaling cascades.

Until such information emerges, the mechanism of action of this compound remains a subject for which no public data is available.

An In-Depth Technical Guide to the Proposed Synthesis of 19-(ethyldithio)-androst-4-ene-3,17-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed multi-step synthesis pathway for 19-(ethyldithio)-androst-4-ene-3,17-dione, a novel steroid derivative. Due to the absence of a documented direct synthesis for this specific compound, this guide consolidates established and analogous chemical transformations from peer-reviewed literature to construct a plausible and scientifically sound synthetic route. The proposed pathway commences with the readily available androst-4-ene-3,17-dione and proceeds through key intermediates, including 19-hydroxyandrost-4-ene-3,17-dione and its corresponding 19-tosyloxy derivative. This document provides detailed, albeit theoretical, experimental protocols for each synthetic step, presents expected quantitative data in tabular format, and includes visualizations of the chemical transformations and workflows using Graphviz diagrams.

Introduction

Androst-4-ene-3,17-dione is a pivotal endogenous steroid hormone and a precursor in the biosynthesis of both androgens and estrogens.[1] Chemical modifications to its structure, particularly at the C19 position, have led to the development of compounds with significant biological activities, including aromatase inhibitors.[2] The introduction of a dithioethyl functional group at the C19 position is anticipated to yield a novel compound with unique biochemical properties worthy of investigation. This guide details a proposed synthetic pathway for 19-(ethyldithio)-androst-4-ene-3,17-dione, leveraging known steroid chemistry and methodologies for the formation of unsymmetrical disulfides.

Proposed Overall Synthesis Pathway

The proposed synthesis is a three-step process starting from androst-4-ene-3,17-dione. The key transformations involve the introduction of a hydroxyl group at the C19 position, its activation to a good leaving group, and subsequent nucleophilic substitution to introduce the ethyldithio moiety.

Caption: Proposed three-step synthesis of 19-(ethyldithio)-androst-4-ene-3,17-dione.

Detailed Synthesis Steps and Experimental Protocols

The introduction of a hydroxyl group at the C19 position of androst-4-ene-3,17-dione is a critical initial step. While multi-step chemical methods exist for C19-hydroxylation of steroids, biocatalytic approaches often offer superior selectivity and efficiency.[3] Filamentous fungi have been shown to be capable of hydroxylating the steroidal C19-H bond.[3] A highly efficient method for the synthesis of 19-hydroxy-cortexolone using Thanatephorus cucumeris has been reported, with the product being a versatile intermediate for other C19-functionalized steroids like 19-hydroxyandrostenedione.[4][5]

Experimental Protocol (Biocatalytic Hydroxylation - Proposed):

-

A culture of a suitable microorganism, such as Thanatephorus cucumeris, is grown in a suitable fermentation medium.

-

Androst-4-ene-3,17-dione, dissolved in a water-miscible organic solvent (e.g., DMSO), is added to the microbial culture.

-

The biotransformation is allowed to proceed under controlled temperature and aeration for a period of 24 to 72 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the biomass is separated by centrifugation or filtration.

-

The crude product is extracted from the culture medium using an organic solvent such as ethyl acetate.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to yield 19-hydroxyandrost-4-ene-3,17-dione.

| Parameter | Value/Range | Reference |

| Starting Material | Androst-4-ene-3,17-dione | [1] |

| Key Reagent | Microbial Culture (e.g., T. cucumeris) | [3] |

| Solvent | Fermentation Medium / Ethyl Acetate | [4] |

| Temperature | 25-30 °C | [4] |

| Reaction Time | 24-72 hours | [4] |

| Typical Yield | 60-80% (estimated based on similar biotransformations) | [5] |

To facilitate nucleophilic substitution, the 19-hydroxyl group is converted into a better leaving group, such as a tosylate. This is a standard procedure in organic synthesis.[6]

Caption: Experimental workflow for the tosylation of 19-hydroxyandrost-4-ene-3,17-dione.

Experimental Protocol (Tosylation):

-

19-Hydroxyandrost-4-ene-3,17-dione is dissolved in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

p-Toluenesulfonyl chloride (TsCl) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 4-6 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by pouring it into ice-water.

-

The aqueous mixture is extracted with ethyl acetate.

-

The combined organic layers are washed successively with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 19-tosyloxyandrost-4-ene-3,17-dione.

| Parameter | Value/Range | Reference |

| Starting Material | 19-Hydroxyandrost-4-ene-3,17-dione | [7] |

| Key Reagent | p-Toluenesulfonyl Chloride | [6] |

| Solvent | Anhydrous Pyridine | [8] |

| Temperature | 0 °C to Room Temperature | [8] |

| Reaction Time | 4-8 hours | [8] |

| Typical Yield | 85-95% (estimated) | [8] |

The final step involves the nucleophilic substitution of the 19-tosyloxy group with an ethyldithio nucleophile. A robust method for the synthesis of unsymmetrical disulfides is the reaction of an alkyl halide or tosylate with potassium ethyl trithiocarbonate, followed by hydrolysis.[9]

Experimental Protocol (Nucleophilic Substitution):

-

Potassium ethyl xanthogenate is reacted with elemental sulfur in a suitable solvent like ethanol to prepare a solution of potassium ethyl trithiocarbonate.

-

19-Tosyloxyandrost-4-ene-3,17-dione, dissolved in a polar aprotic solvent such as dimethylformamide (DMF), is added to the solution of potassium ethyl trithiocarbonate.

-

The reaction mixture is heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is cooled to room temperature and poured into water.

-

The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then subjected to hydrolysis with a mild base to remove the thiocarbonyl group, yielding the final product.

-

The final product, 19-(ethyldithio)-androst-4-ene-3,17-dione, is purified by column chromatography.

An alternative one-pot procedure involves the reaction of the corresponding 19-bromo or 19-iodo steroid (which can be prepared from the 19-hydroxy steroid) with thiourea and an ethyl Bunte salt in an aqueous medium.[10]

| Parameter | Value/Range | Reference |

| Starting Material | 19-Tosyloxyandrost-4-ene-3,17-dione | - |

| Key Reagent | Potassium Ethyl Trithiocarbonate | [9] |

| Solvent | Dimethylformamide (DMF) | [9] |

| Temperature | 60-80 °C | [9] |

| Reaction Time | 4-12 hours | [9] |

| Typical Yield | 70-90% (estimated) | [10] |

Conclusion

This technical guide presents a viable, albeit theoretical, synthetic pathway for the novel steroid derivative 19-(ethyldithio)-androst-4-ene-3,17-dione. The proposed route is grounded in well-established chemical principles and analogous reactions reported in the scientific literature. Each step has been detailed with a proposed experimental protocol and expected quantitative outcomes to aid researchers in the practical execution of this synthesis. The successful synthesis of this target molecule will provide a new chemical entity for biological evaluation and could contribute to the development of novel therapeutic agents. Further experimental validation is required to optimize the reaction conditions and confirm the yields for each step.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preparation of aromatase inhibitors. Synthesis of 19,19-difluoro-4-hydroxyandrost-4-ene-3,17-dione and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A biocatalytic hydroxylation-enabled unified approach to C19-hydroxylated steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nesacs.org [nesacs.org]

- 9. researchgate.net [researchgate.net]

- 10. Environmentally friendly synthesis of unsymmetrical dialkyl disulfides by reacting organic halides with thiourea and sodium thiosulfate in an aqueous medium - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: Aromatase Binding Affinity of Org30958

An extensive search for the compound "Org30958" and its aromatase binding affinity has yielded no specific results. This designation may represent an internal development code, a confidential compound not yet disclosed in public literature, or a potential typographical error.

To provide a comprehensive technical guide as requested, this document will instead focus on the broader principles of aromatase binding affinity, utilizing well-documented aromatase inhibitors as examples. This will serve as a foundational resource for researchers, scientists, and drug development professionals, outlining the necessary data presentation, experimental protocols, and pathway visualizations relevant to the assessment of any potential aromatase inhibitor.

Introduction to Aromatase and Its Inhibition

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, responsible for converting androgens to estrogens.[1] This function makes it a critical target in the treatment of estrogen receptor-positive (ER+) breast cancer.[2][3] Aromatase inhibitors (AIs) effectively block this conversion, thereby reducing estrogen levels and inhibiting the growth of hormone-sensitive tumors.[4][5]

There are two primary classes of aromatase inhibitors:

-

Type I (Steroidal): These are androgen analogues that act as suicide inhibitors, binding irreversibly to the enzyme.[2] Examples include exemestane and formestane.[2]

-

Type II (Non-steroidal): These inhibitors bind reversibly to the aromatase active site.[2] Examples include anastrozole and letrozole.[2]

Quantitative Analysis of Aromatase Binding Affinity

The binding affinity of a compound for aromatase is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). These values are determined through various in vitro assays.

Table 1: Comparative Aromatase Binding Affinity of Known Inhibitors

| Compound | Type | IC50 (nM) | Ki (nM) | Cell Line/System | Reference |

| Letrozole | Non-steroidal | 50-100 | ~2 | MCF-7aro | [6] |

| Anastrozole | Non-steroidal | >500 | - | MCF-7aro | [6] |

| Exemestane | Steroidal | - | 15.0 ± 2.0 | CHO cells | [7] |

| Formestane | Steroidal | - | - | - | [2] |

| ICI 182,780 | Steroidal | 16.80 | - | MCF-7Ca | [8] |

Note: IC50 and Ki values can vary depending on the specific experimental conditions and cell lines used.

Experimental Protocols for Determining Aromatase Binding Affinity

A variety of experimental methods are employed to assess the interaction between a compound and the aromatase enzyme.

Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known radiolabeled substrate (e.g., [³H]-androstenedione) for binding to the aromatase active site.

Experimental Workflow:

-

Preparation of Microsomes: Aromatase is often sourced from human placental microsomes or from cell lines engineered to overexpress the enzyme.

-

Incubation: A fixed concentration of radiolabeled substrate is incubated with the enzyme preparation in the presence of varying concentrations of the test compound.

-

Separation: Bound and free radiolabeled substrate are separated.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration to determine the IC50 value.

Aromatase Enzyme Inhibition Assay

This assay directly measures the inhibition of aromatase enzymatic activity. A common method involves quantifying the conversion of a substrate (e.g., testosterone) to a product (e.g., estradiol).

Experimental Workflow:

-

Enzyme Reaction: Recombinant human P450 aromatase is incubated with a substrate (e.g., testosterone) and a necessary cofactor system (e.g., NADPH regenerating system).[9]

-

Inhibitor Addition: The reaction is carried out in the presence of varying concentrations of the test compound.

-

Product Quantification: The amount of estradiol produced is measured, often using a competitive ELISA with a specific anti-estradiol antibody.[9]

-

Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the test compound concentration to determine the IC50 value.

Signaling Pathways and Mechanism of Action

Aromatase inhibitors exert their therapeutic effect by blocking the estrogen synthesis pathway. This leads to a reduction in circulating estrogen levels, which in turn inhibits the growth of ER+ breast cancer cells.

Conclusion

While specific data for "this compound" is not available in the public domain, this guide provides the essential framework for evaluating the aromatase binding affinity of any novel compound. By employing the described experimental protocols and understanding the underlying biological pathways, researchers can effectively characterize the potential of new aromatase inhibitors for therapeutic development. Should an alternative designation for "this compound" become available, a more targeted and specific technical guide can be generated.

References

- 1. Aromatase - Wikipedia [en.wikipedia.org]

- 2. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aromatase inhibitors: structural features and biochemical characterization [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding features of steroidal and nonsteroidal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The steroidal antiestrogen ICI 182,780 is an inhibitor of cellular aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P450 aromatase inhibition assay using a competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function of Aromatase in Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of aromatase (CYP19A1), the key enzyme responsible for estrogen biosynthesis. It covers the enzyme's core biochemical function, its complex regulation via tissue-specific promoters, and its critical role in both normal physiology and pathological conditions. Detailed experimental protocols for assessing aromatase function and structured quantitative data are provided to support research and development in this field.

Introduction to Aromatase (CYP19A1)

Aromatase, also known as estrogen synthetase, is a member of the cytochrome P450 superfamily.[1] It is the terminal and rate-limiting enzyme in the biosynthesis of estrogens from androgen precursors. Encoded by the CYP19A1 gene, this single enzyme is responsible for the aromatization of the A-ring of C19 androgens, converting them into C18 phenolic estrogens.[2] This conversion is a pivotal step in steroidogenesis and has profound implications for sexual development, reproduction, bone metabolism, and brain function.[1]

The expression of aromatase is not confined to the gonads; it is found in numerous extragonadal tissues, including adipose tissue, brain, bone, skin, and placenta.[1] This widespread distribution is achieved through a sophisticated regulatory mechanism involving the use of alternative promoters, allowing for tissue-specific control of estrogen production.[3] Dysregulation of aromatase expression or activity is implicated in several pathologies, most notably estrogen receptor-positive (ER+) breast cancer, making it a premier target for therapeutic intervention.[3]

Biochemical Mechanism of Aromatization

Aromatase is localized to the endoplasmic reticulum membrane, where it functions as a complex with its redox partner, NADPH-cytochrome P450 reductase.[4] The catalytic process involves three sequential oxidation steps to convert androgens like androstenedione and testosterone into estrone and estradiol, respectively.

The reaction proceeds as follows:

-

First Hydroxylation: The C19 methyl group of the androgen substrate is hydroxylated.

-

Second Hydroxylation: The 19-hydroxyl group is further oxidized to a 19-aldehyde.

-

Aromatization: In a final, complex oxidative step, the C10-C19 bond is cleaved, the C19 carbon is released as formic acid, and the A-ring of the steroid is aromatized.[2]

This multi-step reaction is unique within the P450 superfamily and is essential for the formation of the phenolic A-ring that defines estrogens.

Quantitative Data on Aromatase Function

The following tables summarize key quantitative parameters related to aromatase kinetics and the potency of clinically relevant inhibitors.

Table 1: Kinetic Parameters of Human Aromatase

This table presents the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for the primary androgenic substrates of aromatase. Kₘ indicates the substrate concentration at which the reaction rate is half of Vₘₐₓ, with lower values signifying higher enzyme-substrate affinity. Data are primarily derived from studies using human placental microsomes, a rich source of the enzyme.

| Substrate | Enzyme Source | Kₘ (nM) | Vₘₐₓ (pmol/mg protein/hr) | Reference(s) |

| Androstenedione | Human Placental Microsomes | 14 ± 4 | Not Reported | [5] |

| Androstenedione | Human Placental Microsomes | ~100 | Not Reported | [6] |

| Testosterone | Human Placental Microsomes | 41 ± 12 | Not Reported | [5] |

| Testosterone | Human Placental Microsomes | ~400 | Not Reported | [6] |

| Testosterone | LNCaP Cell Line | 201 | 0.76 | [4] |

Table 2: Inhibitory Potency of Third-Generation Aromatase Inhibitors

This table provides the 50% inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) for the three most widely used third-generation aromatase inhibitors. These values represent the concentration of the inhibitor required to reduce aromatase activity by half, indicating their potency.

| Inhibitor | Type | IC₅₀ / Kᵢ (nM) | Assay System | Reference(s) |

| Letrozole | Non-steroidal (Reversible) | 7.27 | Recombinant Human CYPs | [7] |

| 50 - 100 (Growth Inhibition) | MCF-7aro Cells | [8] | ||

| Anastrozole | Non-steroidal (Reversible) | >500 (Growth Inhibition) | MCF-7aro Cells | [8] |

| Exemestane | Steroidal (Irreversible) | Not directly comparable | Irreversible Inactivator | [5] |

Table 3: Relative Aromatase (CYP19A1) mRNA Expression in Human Tissues

This table summarizes the relative expression levels of CYP19A1 mRNA across various human tissues, highlighting the sites of significant estrogen biosynthesis. Data is compiled from qualitative and quantitative studies.[9][10][11][12]

| Tissue | Relative Expression Level | Primary Promoter(s) Used |

| Placenta (Syncytiotrophoblasts) | Very High | I.1 |

| Ovary (Granulosa Cells) | High | II |

| Adipose Tissue (Stromal Cells) | Low to Moderate | I.4 (basal), I.3/II (inflamed) |

| Testis (Leydig & Sertoli Cells) | Low | II |

| Brain (Hypothalamus, Hippocampus) | Low | I.f |

| Bone (Osteoblasts) | Low | I.4 |

| Skin (Fibroblasts) | Low | I.4 |

| Breast Cancer Tissue | Moderate to High (Upregulated) | I.3 / II / I.7 |

Regulation of Aromatase Expression

The expression of the single CYP19A1 gene is intricately controlled in a tissue-specific manner through the use of at least ten alternative promoters in the 5' untranslated region.[3] Each promoter is regulated by distinct signaling pathways, leading to differential aromatase expression.

Regulation in Adipose Tissue and Breast Cancer

In normal breast adipose tissue, baseline aromatase expression is driven by Promoter I.4 , which is activated by glucocorticoids.[9] However, in the microenvironment of breast cancer, malignant epithelial cells secrete factors like Prostaglandin E2 (PGE₂).[13] PGE₂ stimulates a signaling cascade that activates Promoters I.3 and II , leading to a significant increase in local aromatase expression and estrogen production, which in turn fuels tumor growth.[13]

Regulation by Glucocorticoids

In tissues like normal adipose and bone, glucocorticoids are key regulators of aromatase expression. Glucocorticoids, such as cortisol, bind to the intracellular Glucocorticoid Receptor (GR). The ligand-bound GR translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) within the tissue-specific aromatase promoters (e.g., Promoter I.4), thereby initiating transcription.

Experimental Protocols

Accurate measurement of aromatase activity and expression is fundamental to research and drug development. The following sections provide detailed protocols for key assays.

Aromatase Activity Assay: Tritiated Water Release (Radiometric)

This classic assay measures the stereospecific release of tritium (³H) from a radiolabeled androgen substrate during its conversion to estrogen. It is highly sensitive and suitable for cell-free systems like microsomes.

Materials:

-

[1β-³H]-Androstenedione substrate

-

NADPH regenerating system (e.g., G6P, G6P-DH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Enzyme source (e.g., human placental microsomes, recombinant aromatase)

-

Chloroform or Dextran-coated charcoal

-

Scintillation cocktail and vials

-

Microcentrifuge tubes, incubator, scintillation counter

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing phosphate buffer, the NADPH regenerating system, and the enzyme source. Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add the [1β-³H]-Androstenedione substrate to the reaction mix to a final concentration appropriate for the enzyme's Kₘ (e.g., 50-100 nM). If testing inhibitors, add them to the pre-incubation step. The final reaction volume is typically 200-500 µL.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding an excess of ice-cold chloroform to extract the remaining steroid substrate and product. Vortex vigorously.

-

Separate Phases: Centrifuge at ~2,000 x g for 10 minutes to separate the aqueous phase (containing ³H₂O) from the organic phase (containing labeled steroids).

-

Aqueous Phase Collection: Carefully remove a known volume of the upper aqueous phase, avoiding the organic layer.

-

Charcoal Treatment (Alternative to Step 4-6): Stop the reaction by adding a dextran-coated charcoal suspension. Incubate on ice for 10-20 minutes to adsorb non-metabolized steroids. Centrifuge at high speed (~10,000 x g) and collect the supernatant containing the ³H₂O.

-

Quantification: Add the aqueous sample to a scintillation vial with a suitable scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Calculation: Calculate the amount of product formed based on the specific activity of the substrate and the measured CPM, after subtracting background from no-enzyme controls.

Aromatase Activity Assay: Cell-Based ELISA (Non-Radiometric)

This method uses a steroidogenic cell line that expresses aromatase but lacks other key steroidogenic enzymes, allowing for the direct measurement of the estrogen product (estrone) from an added androgen substrate (androstenedione) via ELISA. The KGN human granulosa-like tumor cell line is ideal for this purpose.[12][14][15]

Materials:

-

KGN cells

-

96-well tissue culture plates

-

DMEM/F-12 medium with charcoal/dextran-treated FBS

-

Androstenedione substrate

-

Test compounds/inhibitors dissolved in DMSO

-

Estrone ELISA kit

-

Plate reader

Protocol:

-

Cell Seeding: Seed KGN cells in a 96-well plate at a density of ~5 x 10⁴ cells/mL (e.g., 180 µL per well) and culture for 48 hours at 37°C.[14]

-

Compound Treatment: Add 10 µL of test compounds (or DMSO vehicle control) to the appropriate wells and incubate for 24 hours. This allows for the detection of compounds that may induce or inhibit aromatase expression.

-

Substrate Addition: Add 10 µL of androstenedione substrate to each well to a final concentration of ~100 nM.[14]

-

Aromatization Reaction: Incubate for an additional 24 hours at 37°C to allow for the conversion of androstenedione to estrone.

-

Sample Collection: Carefully collect the cell culture medium (~120 µL) from each well.

-

Estrone Quantification: Measure the concentration of estrone in the collected medium using a specific and sensitive Estrone ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of aromatase activity relative to the vehicle control wells. Construct dose-response curves for inhibitors to determine IC₅₀ values.

Aromatase Expression Analysis: Quantitative RT-PCR (qPCR)

This protocol quantifies the level of CYP19A1 mRNA in cells or tissue lysates.

Materials:

-

RNA extraction kit (e.g., TRIzol, column-based kits)

-

Reverse transcription kit for cDNA synthesis

-

qPCR master mix (SYBR Green or TaqMan)

-

Validated primers for human CYP19A1 and housekeeping genes

-

qPCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from cell pellets or homogenized tissue samples using a standard RNA extraction protocol. Assess RNA quality and quantity (e.g., via NanoDrop or Bioanalyzer).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.[16]

-

Primer Design/Selection: Use validated primers for human CYP19A1. At least one primer should span an exon-exon junction to prevent amplification of genomic DNA.[14]

-

Example CYP19A1 Primers: [16]

-

Forward: 5'-CACATCCTCAATACCAGGTCC-3'

-

Reverse: 5'-CAGAGATCCAGACTCGCATG-3'

-

-

Housekeeping Genes: Select stable reference genes based on tissue type. For ovarian tissue, B2M, RPLP0, and PPIA are suitable.[6][17][18] For adipose tissue, HPRT1 or EEF2 can be considered.[19] ACTB is also commonly used.[16]

-

-

qPCR Reaction: Set up qPCR reactions in triplicate, including a no-template control. A typical reaction includes cDNA, forward and reverse primers, and qPCR master mix.

-

Thermocycling: Perform qPCR using a standard protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[20] Include a melt curve analysis for SYBR Green assays to verify product specificity.

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of CYP19A1 using the ΔΔCq method, normalizing to the geometric mean of the selected housekeeping genes.

Aromatase Expression Analysis: Western Blot

This protocol detects the aromatase protein (~55 kDa) in tissue or cell lysates.[4]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with fresh protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-Aromatase/CYP19A1 (e.g., from Cell Signaling Technology #8799, Thermo Fisher #1588-MSM1-P1ABX)[21][22]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Lysate Preparation: Homogenize tissue or lyse cells in ice-cold lysis buffer containing protease inhibitors.

-

Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

Electrophoresis: Load samples onto an SDS-PAGE gel and separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-aromatase antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[22]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. A band at ~51-55 kDa should be observed.[22] Re-probe the membrane for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Experimental and Drug Development Workflow

The development of aromatase inhibitors or the study of compounds affecting aromatase function typically follows a structured workflow, from initial screening to detailed characterization.

References

- 1. Aromatase - Wikipedia [en.wikipedia.org]

- 2. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biology of Aromatase - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tissue Physiology and Pathology of Aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue expression of CYP19A1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. Elevated Aromatase (CYP19A1) Expression Is Associated with a Poor Survival of Patients with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP19A1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 12. Regulation of aromatase expression in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sinobiological.com [sinobiological.com]

- 14. researchgate.net [researchgate.net]

- 15. CYP19A1 gene expression in the peripheral blood of Brazilian women with breast cancer relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessing and validating housekeeping genes in normal, cancerous, and polycystic human ovaries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of suitable reference genes for gene expression studies of human serous ovarian cancer by real-time polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. origene.com [origene.com]

- 20. Aromatase/Cytochrome P450 (CYP19A1) Monoclonal Antibody (CYP19A1/4257) (1588-MSM1-P1ABX) [thermofisher.com]

- 21. Aromatase Antibody | Cell Signaling Technology [cellsignal.com]

- 22. researchgate.net [researchgate.net]

The Aromatase Inhibitor Org 30958: A Technical Overview of its Effects on Estrogen Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen biosynthesis is a critical physiological process, and its dysregulation is implicated in various pathologies, most notably hormone-receptor-positive breast cancer. The final and rate-limiting step in this pathway is the conversion of androgens to estrogens, a reaction catalyzed by the enzyme aromatase (cytochrome P450 19A1). Consequently, the inhibition of aromatase has emerged as a cornerstone of endocrine therapy for estrogen-dependent cancers. This technical guide provides an in-depth analysis of Org 30958, a potent steroidal aromatase inhibitor. While this compound was the subject of research and early clinical development, publicly available data is limited. This document consolidates the available information on Org 30958, supplemented with established knowledge of aromatase inhibition and estrogen biosynthesis to provide a comprehensive resource for researchers in the field.

Core Compound Profile: Org 30958

Org 30958 is chemically identified as 19-(ethyldithio)-androst-4-ene-3,17-dione. It is a synthetic steroidal compound designed to interact with and inhibit the aromatase enzyme.

Quantitative Data on Aromatase Inhibition

Detailed quantitative data for Org 30958 is sparse in the public domain. However, the primary literature indicates its significant potency as an aromatase inhibitor. The key findings are summarized below.

| Compound | Metric | Value | Species/System | Reference |

| Org 30958 | In Vivo Inhibitory Activity | 8-fold greater than reference | Animal models | Geelen et al., 1991 |

Note: The specific reference compound for the 8-fold increase in inhibitory activity is not specified in the available literature abstracts.

For the purpose of comparison, the following table presents typical IC50 values for well-established aromatase inhibitors.

| Aromatase Inhibitor | IC50 Value (nM) | Type |

| Letrozole | 0.1 - 2.5 | Non-steroidal, Competitive |

| Anastrozole | 5 - 15 | Non-steroidal, Competitive |

| Exemestane | 15 - 30 | Steroidal, Irreversible (Suicide Inhibitor) |

Mechanism of Action

As a steroidal aromatase inhibitor, Org 30958 is presumed to act as a competitive inhibitor of the aromatase enzyme. Its androstenedione-based structure allows it to bind to the active site of the enzyme, thereby preventing the binding of the natural substrates, androstenedione and testosterone. The presence of the 19-(ethyldithio) group is crucial for its enhanced inhibitory activity. While not definitively classified in the available literature, many steroidal inhibitors act as suicide inhibitors, forming a covalent bond with the enzyme and leading to its irreversible inactivation.

Signaling Pathway: Estrogen Biosynthesis and Aromatase Inhibition

The following diagram illustrates the final steps of steroidogenesis, highlighting the central role of aromatase in the conversion of androgens to estrogens and the point of intervention for aromatase inhibitors like Org 30958.

Caption: Estrogen biosynthesis pathway and the inhibitory action of Org 30958.

Experimental Protocols

The assessment of aromatase inhibitors involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments relevant to the characterization of compounds like Org 30958.

In Vitro Aromatase Inhibition Assay using Human Placental Microsomes

This is a widely used method to determine the direct inhibitory effect of a compound on aromatase activity.

Objective: To quantify the inhibition of aromatase-mediated conversion of a substrate to an estrogen by a test compound.

Materials:

-

Human placental microsomes (source of aromatase)

-

Test compound (e.g., Org 30958) dissolved in a suitable solvent (e.g., DMSO)

-

Radiolabeled substrate: [1β-³H(N)]-androst-4-ene-3,17-dione

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human placental microsomes.

-

Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only).

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled androstenedione.

-

Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C with gentle shaking.

-

Stop the reaction by adding chloroform and vortexing to extract the steroids.

-

Separate the aqueous and organic phases by centrifugation. The tritiated water ([³H]H₂O) released during the aromatization reaction will be in the aqueous phase.

-

Add dextran-coated charcoal to the aqueous phase to remove any remaining unincorporated tritiated substrate.

-

Centrifuge and transfer the supernatant to a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Caption: Workflow for a human placental microsome aromatase inhibition assay.

In Vivo Assessment of Aromatase Inhibition

In vivo models are crucial for evaluating the systemic efficacy of an aromatase inhibitor.

Objective: To determine the effect of a test compound on systemic or tissue-specific estrogen levels and aromatase activity in a living organism.

Animal Model: Immature female rats or postmenopausal primate models are commonly used.

Procedure (Androstenedione-induced Uterine Hypertrophy Model):

-

Administer the test compound (e.g., Org 30958) to a group of immature female rats over a set period. Include a vehicle control group.

-

Administer a standard dose of androstenedione to all animals to stimulate estrogen production and subsequent uterine growth.

-

At the end of the treatment period, euthanize the animals and carefully dissect the uteri.

-

Remove any adhering fat and blot the uteri to remove excess fluid.

-

Record the uterine weight for each animal.

-

A reduction in uterine weight in the test group compared to the control group indicates inhibition of in vivo aromatization of androstenedione to estrogens.

Conclusion

Org 30958 is a potent steroidal aromatase inhibitor that demonstrated significant in vivo activity in early studies. While detailed public data on its clinical development and precise quantitative inhibitory characteristics are limited, its structural class and reported potency place it among the rationally designed aromatase inhibitors of its time. The experimental protocols and pathways described in this guide provide a framework for the evaluation and understanding of such compounds. For researchers in the field of steroid biochemistry and drug development, the study of compounds like Org 30958 offers insights into the structure-activity relationships that govern the potent and selective inhibition of aromatase, a key therapeutic target. Further investigation into the historical development of such compounds may yet yield valuable data for the design of next-generation endocrine therapies.

No Publicly Available Data on the Discovery and Development of Org30958

Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no public information was found regarding the discovery, development, mechanism of action, or experimental protocols for a compound designated "Org30958."

This lack of publicly available data prevents the creation of an in-depth technical guide as requested. The identifier "this compound" may correspond to an internal codename for a research compound that was discontinued in the early stages of development and for which no data was ever publicly disclosed by the developing organization, presumably Organon. It is also possible that this identifier is incorrect or represents a typographical error.

Without any foundational information, it is not possible to provide the requested details, including:

-

Quantitative Data: No binding affinities, efficacy data (EC50/IC50 values), or pharmacokinetic parameters could be located to summarize in tabular form.

-

Experimental Protocols: The absence of published studies means there are no methodologies for key experiments to detail.

-

Signaling Pathways and Experimental Workflows: Without knowledge of the compound's target or biological effects, no signaling pathways or experimental workflows can be visualized.

Researchers, scientists, and drug development professionals seeking information on specific compounds are reliant on the public disclosure of research findings through scientific publications and patent applications. In the case of this compound, such information does not appear to be available in the public domain.

An In-depth Technical Guide to 19-(Ethyldithio)-androst-4-ene-3,17-dione: Structure, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential biological activity of the novel steroid derivative, 19-(ethyldithio)-androst-4-ene-3,17-dione. As a C19-functionalized analog of the endogenous steroid androst-4-ene-3,17-dione, this compound is of significant interest for its potential to modulate steroidogenic pathways, particularly as an inhibitor of aromatase. This document details the foundational biochemistry of the parent molecule, outlines a plausible synthetic route for the 19-(ethyldithio) derivative based on established methodologies for C19-thioalkylation, and discusses its likely mechanism of action and biological implications. Experimental protocols for characterization and quantitative data for related compounds are presented to provide a comparative framework for future research and development.

Introduction: The Androst-4-ene-3,17-dione Core

Androst-4-ene-3,17-dione is a naturally occurring C19 steroid hormone that serves as a crucial intermediate in the biosynthesis of both androgens and estrogens. It is produced in the adrenal glands and gonads and is a direct precursor to testosterone and estrone. Its central role in steroidogenesis makes it and its derivatives prime targets for the development of therapeutic agents aimed at modulating hormonal activity.

Modification of the androst-4-ene-3,17-dione scaffold, particularly at the C19 position, has been a fruitful strategy in the design of enzyme inhibitors, most notably for aromatase (cytochrome P450 19A1). Aromatase is responsible for the conversion of androgens to estrogens, and its inhibition is a key therapeutic approach in the treatment of estrogen receptor-positive breast cancer.

This guide focuses on a novel derivative, 19-(ethyldithio)-androst-4-ene-3,17-dione, which incorporates a disulfide linkage at the C19 position. This modification is hypothesized to influence its interaction with target proteins and alter its biological activity profile.

Chemical Structure

The chemical structure of 19-(ethyldithio)-androst-4-ene-3,17-dione is based on the androst-4-ene-3,17-dione core, with an ethyldithio (-S-S-CH2CH3) group attached to the C19 methyl carbon.

Parent Compound: Androst-4-ene-3,17-dione

-

Molecular Formula: C₁₉H₂₆O₂

-

Molecular Weight: 286.41 g/mol

-

IUPAC Name: (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

Target Compound: 19-(Ethyldithio)-androst-4-ene-3,17-dione

-

Proposed Molecular Formula: C₂₁H₃₀O₂S₂

-

Proposed Molecular Weight: 390.60 g/mol

-

Proposed IUPAC Name: (8R,9S,10R,13S,14S)-10-((ethyldithio)methyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

Physicochemical and Biological Data

While no specific experimental data for 19-(ethyldithio)-androst-4-ene-3,17-dione is currently available in the public domain, the following tables summarize key data for the parent compound, androst-4-ene-3,17-dione, and related C19-substituted analogs to provide a comparative context.

Table 1: Physicochemical Properties of Androst-4-ene-3,17-dione

| Property | Value |

| Molecular Formula | C₁₉H₂₆O₂ |

| Molecular Weight | 286.41 g/mol |

| Melting Point | 170-171 °C |

| logP | 3.1 |

| Water Solubility | 7.5 mg/L |

Table 2: Aromatase Inhibition by C19-Thioalkyl Androst-4-ene-3,17-dione Analogs

| Compound | Kᵢ (nM)[1] |

| 19-Thiomethyl-androst-4-ene-3,17-dione | 1[1] |

| 19-Thioethyl-androst-4-ene-3,17-dione | 10[1] |

| 19-Thiopropyl-androst-4-ene-3,17-dione | 100[1] |

Data from Wright et al. (1989) for competitive inhibition of human placental aromatase.[1]

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to 19-(ethyldithio)-androst-4-ene-3,17-dione can be devised based on established methods for the functionalization of the C19-methyl group of androstenedione derivatives. A key strategy involves the introduction of a good leaving group at the C19 position, followed by nucleophilic substitution with an appropriate thiol-containing reagent.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process starting from a protected form of androst-4-ene-3,17-dione.

Caption: Proposed synthetic pathway for 19-(ethyldithio)-androst-4-ene-3,17-dione.

Detailed Experimental Protocols

Step 1: Protection of Ketone Groups

-

Protocol: Androst-4-ene-3,17-dione is treated with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene, with azeotropic removal of water to drive the reaction to completion. This forms the 3,17-bis(ethylene acetal) derivative, which also results in the isomerization of the double bond to the C5 position.

Step 2: C19-Hydroxylation

-

Protocol: The protected steroid is subjected to hydroxylation at the C19 position. This can be achieved using various methods, including microbiological hydroxylation or chemical methods involving lead tetraacetate and iodine.

Step 3: Formation of a C19-Leaving Group

-

Protocol: The 19-hydroxyl group is converted to a good leaving group, such as a mesylate or tosylate. This is typically achieved by reacting the 19-hydroxy steroid with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like pyridine.

Step 4: Introduction of a Thiol Precursor

-

Protocol: The 19-mesyloxy derivative is then reacted with a nucleophilic thiolating agent. For the synthesis of a disulfide, a common approach is to first introduce a protected thiol group. Potassium thioacetate can be used as a nucleophile to displace the mesylate, forming the 19-thioacetyl derivative.

Step 5: Deprotection to the Thiol

-

Protocol: The thioacetate is hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol) to yield the free 19-thiol.

Step 6: Disulfide Bond Formation

-

Protocol: The 19-thiol derivative is then reacted with an activated ethyl thiol equivalent to form the unsymmetrical disulfide. A common method involves the reaction of the thiol with an ethyl sulfenyl chloride (EtSCl) or by a thiol-disulfide exchange reaction with diethyl disulfide in the presence of a catalyst.

Step 7: Deprotection of Ketones

-

Protocol: The bis(ethylene acetal) protecting groups are removed by acid-catalyzed hydrolysis (e.g., with aqueous acetic acid or dilute HCl in acetone) to regenerate the 3- and 17-keto groups and restore the C4-C5 double bond, yielding the final product, 19-(ethyldithio)-androst-4-ene-3,17-dione.

Characterization Methods

The structure of the final compound and all intermediates would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure, including the stereochemistry of the steroid nucleus and confirming the presence and connectivity of the ethyldithio group.[2][3][4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the synthesized compounds. Fragmentation patterns in the mass spectrum can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the α,β-unsaturated ketone system and the C-S and S-S bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound and intermediates.

Biological Activity and Mechanism of Action

Aromatase Inhibition

The primary hypothesized biological activity of 19-(ethyldithio)-androst-4-ene-3,17-dione is the inhibition of aromatase. The C19-methyl group of androst-4-ene-3,17-dione is the site of oxidative attack by aromatase, leading to the formation of an aromatic A-ring and the release of formic acid. Modifications at this position can interfere with the enzyme's catalytic activity.

Studies on 19-thioalkyl derivatives of androst-4-ene-3,17-dione have shown potent competitive inhibition of aromatase.[1] It is proposed that the sulfur atom at the C19 position can coordinate with the heme iron of the cytochrome P450 component of aromatase, thereby blocking the binding of molecular oxygen and inhibiting the enzyme's function.[1] The potency of inhibition was found to be dependent on the size of the alkyl group, with smaller substituents leading to stronger inhibition.[1] Based on this, 19-(ethyldithio)-androst-4-ene-3,17-dione is expected to be a potent aromatase inhibitor.

Caption: Proposed mechanism of aromatase inhibition.

Androgen Receptor Interaction

Androst-4-ene-3,17-dione itself is a weak androgen and can bind to the androgen receptor (AR), albeit with a much lower affinity than testosterone or dihydrotestosterone. Upon binding, it can induce AR translocation to the nucleus and promote the transcription of androgen-responsive genes. The introduction of a bulky, flexible ethyldithio group at the C19 position is likely to sterically hinder the binding of the molecule to the ligand-binding pocket of the AR. Therefore, it is anticipated that 19-(ethyldithio)-androst-4-ene-3,17-dione will have significantly reduced androgenic activity compared to its parent compound.

Caption: Androgen receptor signaling and potential modulation.

Conclusion and Future Directions

19-(Ethyldithio)-androst-4-ene-3,17-dione represents a novel and promising scaffold for the development of potent and selective aromatase inhibitors. Based on the structure-activity relationships of related C19-functionalized androstenedione derivatives, this compound is predicted to exhibit strong inhibitory activity against aromatase with potentially reduced androgenic effects.

Future research should focus on the successful synthesis and purification of 19-(ethyldithio)-androst-4-ene-3,17-dione. Following its synthesis, a thorough in vitro evaluation is warranted to determine its inhibitory potency (Kᵢ and IC₅₀ values) against human aromatase. Further studies should also investigate its binding affinity for the androgen receptor and its functional activity in cell-based assays to confirm its selectivity profile. The stability of the disulfide bond under physiological conditions will also be a critical factor to assess. The findings from these studies will be instrumental in determining the therapeutic potential of this novel steroid derivative.

References

- 1. Inhibition of aromatase by steroids substituted at C-19 with halogen, sulphur, and nitrogen - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. books.rsc.org [books.rsc.org]

- 3. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cellular Residence of Org30958's Target: A Technical Guide to HMG-CoA Reductase Localization

For Immediate Release

This technical guide provides an in-depth exploration of the subcellular localization of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the target enzyme of the pravastatin analog Org30958. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzyme's cellular distribution, the signaling pathways it governs, and detailed experimental protocols for its study.

Executive Summary

This compound, a compound structurally related to pravastatin, is presumed to target HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. Understanding the precise subcellular localization of this enzyme is paramount for elucidating the mechanism of action of inhibitors like this compound and for the development of novel therapeutics. HMG-CoA reductase is primarily an integral membrane protein of the endoplasmic reticulum (ER).[1][2][3][4][5][6] However, a growing body of evidence also points to its presence in peroxisomes, particularly under conditions of low cholesterol or treatment with statins.[7][8][9][10] This dual localization suggests a more complex regulatory role for the enzyme than previously understood.

Subcellular Localization of HMG-CoA Reductase

HMG-CoA reductase is a transmembrane protein, firmly anchored in the membrane of the endoplasmic reticulum.[1][3][6] More specifically, it is a resident of the smooth endoplasmic reticulum, where it plays a pivotal role in cholesterol and isoprenoid biosynthesis.[11] The enzyme possesses a transmembrane domain consisting of eight helices, which secures its position within the ER membrane, and a cytosolic C-terminal domain that houses its catalytic activity.[1][6][12]

Recent studies have revealed a more nuanced picture of HMG-CoA reductase's subcellular distribution, with evidence for its localization in peroxisomes.[7][8][9][10] This peroxisomal fraction of the enzyme appears to be a truncated form.[7][10] The dual localization in both the ER and peroxisomes is observed under specific cellular conditions, such as lipid depletion and statin treatment, suggesting a dynamic trafficking or distribution mechanism that may be linked to cellular cholesterol homeostasis.[7][10]

Quantitative Distribution of HMG-CoA Reductase

While the majority of HMG-CoA reductase resides in the endoplasmic reticulum, the precise quantitative distribution between the ER and peroxisomes can vary depending on the cell type and metabolic state. The following table summarizes the known distribution, though specific percentages can be highly variable.

| Subcellular Compartment | Form of HMG-CoA Reductase | Conditions Favoring Localization |

| Endoplasmic Reticulum (ER) | Full-length (96 kDa) | Basal conditions |

| Peroxisomes | Truncated (76 kDa) | Low cholesterol, statin treatment |

Signaling Pathway: The Mevalonate Pathway

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the mevalonate pathway.[1][13] This pathway is central to the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for diverse cellular functions.

References

- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 2. Post-Translational Regulation of HMG CoA Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of HMG-CoA reductase and cholesterol metabolism [infobiochem.com]

- 5. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. Peroxisomal Localization of a Truncated HMG-CoA Reductase under Low Cholesterol Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Peroxisomal Localization of a Truncated HMG-CoA Reductase under Low Cholesterol Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Localization of 3-hydroxy-3-methylglutaryl CoA reductase and 3-hydroxy-3-methylglutaryl CoA synthase in the rat liver and intestine is affected by cholestyramine and mevinolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Aromatase (CYP19A1) Gene and Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatase, encoded by the CYP19A1 gene, is a critical enzyme in steroid biosynthesis, responsible for the conversion of androgens to estrogens. Its activity is pivotal in numerous physiological processes and its dysregulation is implicated in various pathologies, including hormone-dependent cancers. This guide provides a comprehensive technical overview of the CYP19A1 gene and the aromatase protein, with a focus on their structure, function, and regulation. Detailed experimental protocols for studying aromatase are also provided, alongside visualizations of key pathways and structures to facilitate a deeper understanding for research and therapeutic development.

The CYP19A1 Gene: Genomic Architecture and Regulation

The CYP19A1 gene is a complex genetic locus characterized by its extensive regulatory regions and tissue-specific expression patterns.

Genomic Organization

The human CYP19A1 gene is located on the long (q) arm of chromosome 15 at position 21.2.[1] It spans a significant portion of the genomic DNA, approximately 123 kilobases (kb) in length.[2] The gene consists of 10 exons, with the coding sequence beginning on exon II.[3][4] The nine coding exons (exons II-X) and their intervening introns constitute the structural component of the gene responsible for the synthesis of the aromatase protein.[2][3][4]

Table 1: Exon and Intron Sizes for the Human CYP19A1 Gene (Principal Transcript ENST00000396402.6)

| Feature | Start (GRCh38.p14) | End (GRCh38.p14) | Size (bp) |

| Exon 1 (Untranslated) | 51,338,510 | 51,338,596 | 87 |

| Intron 1 | 51,243,012 | 51,338,509 | 95,498 |

| Exon 2 (Coding) | 51,242,912 | 51,243,011 | 100 |

| Intron 2 | 51,240,642 | 51,242,911 | 2,270 |

| Exon 3 (Coding) | 51,240,495 | 51,240,641 | 147 |

| Intron 3 | 51,238,217 | 51,240,494 | 2,278 |

| Exon 4 (Coding) | 51,238,065 | 51,238,216 | 152 |

| Intron 4 | 51,234,422 | 51,238,064 | 3,643 |

| Exon 5 (Coding) | 51,234,269 | 51,234,421 | 153 |

| Intron 5 | 51,228,883 | 51,234,268 | 5,386 |

| Exon 6 (Coding) | 51,228,708 | 51,228,882 | 175 |

| Intron 6 | 51,226,380 | 51,228,707 | 2,328 |

| Exon 7 (Coding) | 51,226,242 | 51,226,379 | 138 |

| Intron 7 | 51,223,737 | 51,226,241 | 2,505 |

| Exon 8 (Coding) | 51,223,615 | 51,223,736 | 122 |

| Intron 8 | 51,212,527 | 51,223,614 | 11,088 |

| Exon 9 (Coding) | 51,212,357 | 51,212,526 | 170 |

| Intron 9 | 51,208,057 | 51,212,356 | 4,230 |

| Exon 10 (Coding) | 51,207,877 | 51,208,056 | 180 |

Note: The start and end positions are on the reverse strand. Data is derived from Ensembl transcript ENST00000396402.6.

Tissue-Specific Promoters and Regulation

A key feature of the CYP19A1 gene is its regulation by multiple, tissue-specific promoters.[3][5] This intricate system allows for the precise control of estrogen synthesis in various tissues. Each promoter drives the transcription of a unique first exon, which is then spliced to the common coding exons (II-X). This results in different 5'-untranslated regions (5'-UTRs) of the mRNA, while the protein-coding sequence remains the same.

Table 2: Major Tissue-Specific Promoters of the Human CYP19A1 Gene

| Promoter | Primary Tissue of Expression | Key Regulators |

| Promoter I.1 | Placenta | High levels of expression during pregnancy.[3] |

| Promoter I.3 | Fetal tissues | |

| Promoter I.4 | Adipose tissue, skin, breast cancer cells | Glucocorticoids, Class 1 cytokines (e.g., IL-6, TNFα).[6][7] |

| Promoter I.f (or I.7) | Brain (hypothalamus, limbic system) | Glucocorticoids.[8] |

| Promoter II | Ovarian granulosa cells, testes, breast cancer cells | Follicle-stimulating hormone (FSH), Luteinizing hormone (LH) via cAMP/PKA pathway, Prostaglandin E2 (PGE2).[6][7][9] |

The differential usage of these promoters is a critical mechanism for controlling local estrogen concentrations, which has significant implications for both normal physiology and disease states such as breast cancer.

References

- 1. CYP19A1 cytochrome P450 family 19 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. The Aromatase Gene CYP19A1: Several Genetic and Functional Lines of Evidence Supporting a Role in Reading, Speech and Language - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CYP19A1 cytochrome P450 family 19 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Transcriptional regulation of CYP19 gene (aromatase) expression in adipose stromal cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glucocorticoid-induction of hypothalamic aromatase via its brain-specific promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive set of protocols for the initial in vitro characterization of novel chemical compounds. Given that the specific compound Org30958 is not documented in publicly available scientific literature or chemical databases, the following protocols are presented as a robust starting template. Researchers should adapt these methodologies based on the known or hypothesized mechanism of action of their specific test compound.

The included protocols detail standard assays to assess a compound's impact on cell viability, its potential to induce programmed cell death (apoptosis), and its effects on cell cycle progression. These assays are fundamental in early-stage drug discovery and development to elucidate the cellular response to a new chemical entity.

Experimental Protocols

Cell Viability/Cytotoxicity Assay

This protocol outlines the use of a tetrazolium-based assay (such as MTS or MTT) to determine the effect of a test compound on cell viability. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

Test compound (e.g., this compound) stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Apoptosis Assay by Annexin V Staining

This protocol describes the detection of apoptosis using Annexin V staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution by staining cellular DNA with propidium iodide (PI) and analyzing it via flow cytometry. The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M).

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

Test compound

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Rehydrate the fixed cells with PBS and then stain with the PI/RNase A solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

The following tables are templates for presenting quantitative data from the described experiments.

Table 1: Effect of Test Compound on Cell Viability (IC50)

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| Cell Line A | 24 | |

| 48 | ||

| 72 | ||

| Cell Line B | 24 | |

| 48 | ||

| 72 |

Table 2: Apoptosis Induction by Test Compound

| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Necrosis |

| Vehicle Control | - | |||

| Test Compound | X | |||

| Y | ||||

| Z |

Table 3: Cell Cycle Distribution Analysis

| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | - | |||

| Test Compound | X | |||

| Y | ||||

| Z |

Visualizations

The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow.

Caption: Hypothetical signaling cascade affected by a test compound.

Caption: General workflow for in vitro compound characterization.

Application Notes and Protocols for Org30958 Cell-Based Aromatase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens.[1][2] It catalyzes the conversion of androstenedione and testosterone to estrone and estradiol, respectively. In postmenopausal women, peripheral tissues such as adipose tissue become the primary source of estrogen production. In certain types of breast cancer, known as estrogen receptor-positive (ER+) breast cancer, estrogens can fuel the growth of cancer cells. Therefore, inhibiting aromatase is a key therapeutic strategy for treating hormone-dependent breast cancer.[1]

Aromatase inhibitors are broadly classified into two types: steroidal (Type I) and non-steroidal (Type II) inhibitors. Type I inhibitors, such as exemestane, are androgen analogues that bind irreversibly to the enzyme. Type II inhibitors, like letrozole and anastrozole, bind reversibly to the enzyme's active site.

Org30958 is a novel, potent, and selective non-steroidal aromatase inhibitor. This document provides a detailed protocol for evaluating the inhibitory activity of this compound and other test compounds on aromatase in a cell-based assay format. The most common and direct method for measuring aromatase activity in intact cells is the tritiated water release assay.

Aromatase Signaling Pathway

The following diagram illustrates the conversion of androgens to estrogens by aromatase and the subsequent signaling pathway in estrogen receptor-positive cells.

Caption: Aromatase converts androgens to estrogens, which then promote gene transcription.

Principle of the Tritiated Water Release Assay